799841-81-9
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 799841-81-9 is known as γ-2-Melanocyte-Stimulating Hormone (41-58), amide. This compound is a twelve amino acid peptide derived from the N-terminal fragment of proopiomelanocortin (POMC). It contains the His-Phe-Arg-Trp motif common to all melanocortin endogenous agonist ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of γ-2-Melanocyte-Stimulating Hormone (41-58), amide follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: γ-2-Melanocyte-Stimulating Hormone (41-58), amide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds.
Major Products Formed: The major products formed from these reactions are modified peptides with altered amino acid sequences or structures, depending on the specific reaction conditions .
Scientific Research Applications
γ-2-Melanocyte-Stimulating Hormone (41-58), amide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanocortin receptor signaling and its effects on intracellular calcium levels.
Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mechanism of Action
γ-2-Melanocyte-Stimulating Hormone (41-58), amide exerts its effects by binding to melanocortin receptors, particularly the melanocortin 3 receptor (MC3R). This binding induces a sustained increase in intracellular free calcium levels, leading to various downstream signaling events. The peptide’s activity is mediated through the His-Phe-Arg-Trp motif, which is crucial for receptor interaction .
Comparison with Similar Compounds
- α-Melanocyte-Stimulating Hormone
- β-Melanocyte-Stimulating Hormone
- Adrenocorticotropic Hormone (ACTH)
Comparison: γ-2-Melanocyte-Stimulating Hormone (41-58), amide is unique due to its specific amino acid sequence and its selective interaction with the melanocortin 3 receptor. Unlike α-Melanocyte-Stimulating Hormone and β-Melanocyte-Stimulating Hormone, which have broader receptor interactions, γ-2-Melanocyte-Stimulating Hormone (41-58), amide exhibits more targeted effects .
Properties
CAS No. |
799841-81-9 |
---|---|
Molecular Formula |
C₇₄H₁₀₀N₂₂O₁₅S |
Molecular Weight |
1569.79 |
sequence |
One Letter Code: YVMGHFRWDRFG-NH2 |
Origin of Product |
United States |
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